molecular formula C21H19BrN4O3 B2876688 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione CAS No. 1105197-26-9

1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione

Cat. No. B2876688
CAS RN: 1105197-26-9
M. Wt: 455.312
InChI Key: YBHIBCHKGAHZBF-UHFFFAOYSA-N
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Description

1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H19BrN4O3 and its molecular weight is 455.312. The purity is usually 95%.
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Scientific Research Applications

  • Catalytic Applications : This compound has been investigated for its role in catalysis. For instance, a study focused on using 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane as a catalyst for the synthesis of hydroquinazoline diones under solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).

  • Molecular Docking and Biological Evaluation : This compound has been synthesized for molecular docking studies and biological evaluations, such as assessing antibacterial and antifungal activity. A study synthesized a series of derivatives and evaluated their activity against various bacterial and fungal strains (Sirgamalla & Boda, 2019).

  • Spectroscopic Studies : Vibrational spectroscopic studies (FT-IR and FT-Raman) have been conducted on similar compounds. These studies provide insights into the molecular structure and stability arising from hyper-conjugative interactions and charge delocalization (Sebastian et al., 2015).

  • Chemosensor Applications : Derivatives of this compound have been used in creating colorimetric and fluorescent chemosensors for ion detection, demonstrating its potential in analytical chemistry applications (Zhang, Zhang, Ding, & Gao, 2020).

  • Quantum-Mechanical Modeling : The compound has been subject to quantum-mechanical modeling, which aids in understanding its conformations and stability. Such studies are crucial in designing and synthesizing novel compounds with desired properties (Hęclik et al., 2017).

  • Antioxidant Applications : Some derivatives have been synthesized and characterized for their potential use as antioxidants in lubricating greases, showcasing its utility in industrial applications (Hussein, Ismail, & El-Adly, 2016).

  • Synthesis of Novel Compounds : The compound and its derivatives have been used in the synthesis of new chemosensor systems and various other novel compounds, indicating its versatility in chemical synthesis (Tolpygin et al., 2012).

  • Photoluminescence Studies : Studies have been conducted on beta-diketone ligands containing electro-transporting groups, like the given compound, for their photoluminescence properties, potentially useful in the development of organic light-emitting diodes (OLEDs) (Xiang, Leung, So, & Gong, 2006).

properties

IUPAC Name

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-butan-2-ylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3/c1-3-13(2)26-20(27)16-9-4-5-10-17(16)25(21(26)28)12-18-23-19(24-29-18)14-7-6-8-15(22)11-14/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHIBCHKGAHZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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